molecular formula C8H8BrFN2 B13598807 2-(5-Bromo-2-fluorophenyl)acetimidamide

2-(5-Bromo-2-fluorophenyl)acetimidamide

Cat. No.: B13598807
M. Wt: 231.06 g/mol
InChI Key: OVNHEYJAEHIIBS-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)acetimidamide: is an organic compound with the molecular formula C8H8BrFN2 It is a derivative of acetamide, where the acetamide group is substituted with a 5-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluorophenyl)acetimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluoroaniline.

    Formation of Intermediate: The 5-bromo-2-fluoroaniline undergoes a reaction with acetic anhydride to form 5-bromo-2-fluoroacetanilide.

    Conversion to Final Product: The 5-bromo-2-fluoroacetanilide is then treated with ammonium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-fluorophenyl)acetimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to convert the compound to its oxime derivative.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound to its amine form.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oximes and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 2-(5-Bromo-2-fluorophenyl)acetimidamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of halogenated acetamides on biological systems. It is also used in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)acetimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2-(5-Bromo-2-fluorophenyl)acetonitrile
  • 2-(5-Bromo-2-fluorophenyl)acetamide
  • 2-(5-Bromo-2-fluorophenyl)acetic acid

Comparison:

  • 2-(5-Bromo-2-fluorophenyl)acetimidamide is unique due to the presence of the imidamide group, which imparts distinct chemical and biological properties.
  • 2-(5-Bromo-2-fluorophenyl)acetonitrile and 2-(5-Bromo-2-fluorophenyl)acetamide are structurally similar but differ in their functional groups, leading to variations in reactivity and applications.
  • 2-(5-Bromo-2-fluorophenyl)acetic acid has a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions compared to the imidamide derivative.

Properties

Molecular Formula

C8H8BrFN2

Molecular Weight

231.06 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)ethanimidamide

InChI

InChI=1S/C8H8BrFN2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H3,11,12)

InChI Key

OVNHEYJAEHIIBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=N)N)F

Origin of Product

United States

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